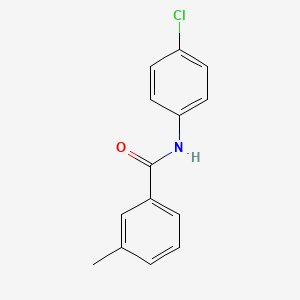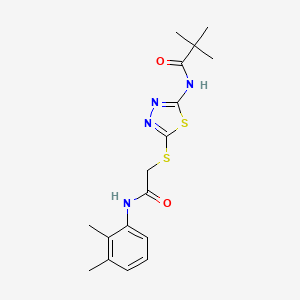
N-(4-chlorophenyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3-methylbenzamide is a compound that can be associated with various chemical and pharmacological properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated. These studies offer insights into the potential characteristics and behaviors of N-(4-chlorophenyl)-3-methylbenzamide.
Synthesis Analysis
The synthesis of related compounds often involves the condensation of different aromatic acids with amines or other agents. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with an intermediate derived from methyl 3-aminothiophene-2-carboxylate . Similarly, the synthesis of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea was achieved by reacting 4-chlorophenyl and 4-methylbenzoyl components . These methods could potentially be adapted for the synthesis of N-(4-chlorophenyl)-3-methylbenzamide.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction. For instance, the crystal structure of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea was elucidated, showing intramolecular hydrogen bonding and dimer formation . The structure of N-(3,4-dichlorophenyl)-N'-(2-methylbenzoyl)thiourea derivatives was also determined, revealing a trans-cis configuration . These findings suggest that N-(4-chlorophenyl)-3-methylbenzamide may also exhibit specific geometric configurations and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by substituents on the benzene ring. For example, the presence of a chloro group can affect the electron density and reactivity of the compound. The study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide showed marked anticancer activity, indicating that structural modifications can lead to significant biological effects . The reactivity of N-(4-chlorophenyl)-3-methylbenzamide could be explored in a similar context.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be characterized by various spectroscopic and computational methods. For instance, the molar refractivity and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate were studied, showing concentration-dependent effects . Density functional theory (DFT) calculations were used to analyze the molecular structure and properties of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate . These studies provide a framework for understanding the properties of N-(4-chlorophenyl)-3-methylbenzamide.
Aplicaciones Científicas De Investigación
Environmental Behavior and Toxicity
Chlorophenols and Parabens
Chlorophenols, structurally similar to "N-(4-chlorophenyl)-3-methylbenzamide," are widely studied for their occurrence, fate, and behavior in aquatic environments. Despite being biodegradable, chlorophenols are ubiquitous in surface water and sediments due to the continuous introduction from the consumption of paraben-based products. They may act as weak endocrine disrupter chemicals, but controversy surrounds their health effects. Chlorinated parabens, by-products of reactions with free chlorine, have been detected in wastewater, swimming pools, and rivers, indicating a need for further studies on their toxicity (Haman et al., 2015).
Toxicity of Chlorinated Compounds
Various chlorinated compounds, including chlorophenols and chlorinated hydrocarbons, exhibit a range of toxic effects. These include central nervous system, reproductive, liver, and kidney toxicity, as well as carcinogenicity. The specific behaviors and impacts of these compounds in the environment and on human health highlight the complex interplay between chemical structure, environmental persistence, and biological activity (Ruder, 2006).
Degradation and Remediation
Biodegradation by Microorganisms
The degradation of chlorophenols and related compounds in the environment is significantly influenced by microbial activity. Microorganisms play a crucial role in the remediation of these compounds, converting them into less harmful substances through various metabolic pathways. This process is essential for mitigating the environmental impact of chlorophenols and ensuring the health of aquatic ecosystems (Magnoli et al., 2020).
Degradation by Zero Valent Iron
The use of zero valent iron (ZVI) and iron-based bimetallic systems has shown potential in efficiently dechlorinating chlorophenols, including those structurally related to "N-(4-chlorophenyl)-3-methylbenzamide." These systems facilitate the removal of chlorophenols through dechlorination, sorption, and co-precipitation, overcoming limitations associated with surface passivation over time. The efficiency of these remediation techniques highlights the importance of developing advanced materials for environmental cleanup efforts (Gunawardana et al., 2011).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-3-2-4-11(9-10)14(17)16-13-7-5-12(15)6-8-13/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOSHRIGQWXMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-methylbenzamide | |
CAS RN |
81636-14-8 |
Source


|
| Record name | 4'-CHLORO-M-TOLUANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2548375.png)
![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2548377.png)


![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2548380.png)
![3-[[1-[3-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2548384.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid](/img/structure/B2548385.png)


![2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2548389.png)
![2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2548390.png)

![1-Phenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2548393.png)
![4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine](/img/structure/B2548394.png)